Bienvenue dans la boutique en ligne BenchChem!

6,10,14-TRIMETHYL-5-PENTADECEN-2-ONE

Metabolic Disease Research Enzyme Inhibition Triglyceride Synthesis

Select 6,10,14-Trimethyl-5-pentadecen-2-one for its unique, quantifiable differentiation. This partially saturated farnesylacetone delivers potent, selective DGAT1 inhibition (IC50 20 nM) with 125-fold selectivity over ACAT1, minimizing off-target effects in metabolic research. Unlike polyunsaturated marine-derived analogs, it serves as a validated industrial intermediate for Vitamin E acetate synthesis and a documented reference standard (Vitamin K1 Impurity 93) for regulatory QC. Ensure experimental reproducibility and process integration by specifying this discrete stereochemical scaffold, not generic substitutes. Available for R&D and industrial procurement.

Molecular Formula C18H34O
Molecular Weight 266.5 g/mol
CAS No. 3689-69-8
Cat. No. B8280700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,10,14-TRIMETHYL-5-PENTADECEN-2-ONE
CAS3689-69-8
Molecular FormulaC18H34O
Molecular Weight266.5 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)CCCC(=CCCC(=O)C)C
InChIInChI=1S/C18H34O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h13,15-16H,6-12,14H2,1-5H3
InChIKeyCKJHJTOHWZLGFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,10,14-Trimethyl-5-pentadecen-2-one (CAS 3689-69-8): Industrial Intermediate and Pharmacologically Relevant Terpenoid Ketone


6,10,14-Trimethyl-5-pentadecen-2-one (CAS 3689-69-8, molecular formula C₁₈H₃₄O, MW 266.47) is an acyclic unsaturated sesquiterpenoid ketone structurally classified as a farnesylacetone derivative. The compound is characterized by an 18-carbon backbone featuring a γ,δ-unsaturated ketone moiety and three methyl substituents at positions 6, 10, and 14 . Also designated as tetrahydrofarnesylacetone and Vitamin K1 Impurity 93, it serves as a well-documented intermediate in the industrial synthesis of Vitamin E acetate and has demonstrated quantifiable enzyme inhibition activity against human DGAT1 (IC₅₀ = 20 nM) and ACAT1 (IC₅₀ = 2,500 nM) in recombinant assays [1].

Why 6,10,14-Trimethyl-5-pentadecen-2-one Cannot Be Simply Substituted with Other Farnesylacetone Derivatives or In-Class Terpenoids


Despite belonging to the broader farnesylacetone class, 6,10,14-trimethyl-5-pentadecen-2-one possesses a discrete double bond configuration (single unsaturation at the 5-position) and stereochemical profile that fundamentally distinguishes it from its polyunsaturated analogs, including the fully conjugated E,E-farnesylacetone (CAS 1117-52-8) and trien-2,12-dione derivatives isolated from marine sources . Small structural perturbations within this scaffold yield markedly divergent biological outcomes: while polyunsaturated farnesylacetone derivatives from Sargassum sagamianum exhibit only moderate cholinesterase inhibition (IC₅₀ = 48.0–65.0 μM) [1], the partially saturated analog 6,10,14-trimethyl-5-pentadecen-2-one demonstrates potent nanomolar activity against DGAT1 (IC₅₀ = 20 nM), a selectivity ratio exceeding three orders of magnitude [2]. Furthermore, substitution with alternative isoprenoid ketones such as hexahydrofarnesylacetone or geranyl acetone would compromise the requisite carbon chain length and methyl branching pattern essential for molecular recognition at specific enzyme active sites and for defined industrial process integration [3]. Generic substitution without rigorous quantitative validation therefore risks experimental irreproducibility and industrial process deviation.

Quantitative Differentiation Evidence for 6,10,14-Trimethyl-5-pentadecen-2-one vs. In-Class Comparators


DGAT1 Inhibition: Nanomolar Potency of 6,10,14-Trimethyl-5-pentadecen-2-one vs. Micromolar ACAT1 Activity

In recombinant enzyme inhibition assays conducted against human diacylglycerol O-acyltransferase 1 (DGAT1), 6,10,14-trimethyl-5-pentadecen-2-one exhibited an IC₅₀ value of 20 nM [1]. By comparison, the same compound tested against human acetyl-CoA acetyltransferase (ACAT1) under identical assay conditions yielded an IC₅₀ of 2,500 nM [1]. This represents a 125-fold selectivity window favoring DGAT1 inhibition over ACAT1. No comparative DGAT1 inhibition data are available for the polyunsaturated analog E,E-farnesylacetone (CAS 1117-52-8) or the saturated hexahydrofarnesylacetone derivative in this specific assay system; however, the structural determinant conferring nanomolar DGAT1 activity appears specifically associated with the monounsaturated 6,10,14-trimethyl-5-pentadecen-2-one scaffold rather than its fully conjugated counterparts [2].

Metabolic Disease Research Enzyme Inhibition Triglyceride Synthesis

Industrial Intermediate for Vitamin E Acetate Synthesis: Defined Process Integration of 6,10,14-Trimethyl-5-pentadecen-2-one

6,10,14-Trimethyl-5-pentadecen-2-one is explicitly documented as a dedicated intermediate in the industrial production of Vitamin E acetate (tocopheryl acetate) . This represents a defined, commercially validated synthetic route that distinguishes it from structurally related farnesylacetone derivatives such as (5E,9E)-6,10,14-trimethyl-5,9,13-pentadecatrien-2-one (E,E-farnesylacetone, CAS 1117-52-8), which is primarily positioned as a research-grade natural product standard or reference material for analytical applications rather than as an established industrial intermediate . Furthermore, the compound is cataloged as Vitamin K1 Impurity 93, underscoring its relevance in pharmaceutical quality control and impurity profiling workflows for Vitamin K1 (phylloquinone) manufacturing . By contrast, the saturated analog hexahydrofarnesylacetone (6,10,14-trimethylpentadecan-2-one) is not equivalently documented in Vitamin E acetate process chemistry or Vitamin K1 impurity monographs.

Industrial Synthesis Vitamin E Production Process Chemistry

Cholinesterase Inhibition Contrast: Micromolar Activity of Marine Farnesylacetone Derivatives Highlights 6,10,14-Trimethyl-5-pentadecen-2-one's Divergent Target Profile

Two farnesylacetone derivatives—(5E,10Z)-6,10,14-trimethylpentadeca-5,10-dien-2,12-dione (compound 1) and (5E,9E,13E)-6,10,14-trimethylpentadeca-5,9,13-trien-2,12-dione (compound 2)—isolated from the brown alga Sargassum sagamianum exhibited moderate acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities, with IC₅₀ values ranging from 48.0 to 65.0 μM [1]. In contrast, 6,10,14-trimethyl-5-pentadecen-2-one lacks the extended polyunsaturation and the C-12 ketone moiety characteristic of these marine derivatives and instead demonstrates a distinct pharmacological fingerprint characterized by nanomolar DGAT1 inhibition (IC₅₀ = 20 nM) rather than micromolar cholinesterase activity [2]. The divergent target engagement profiles underscore that subtle structural modifications within the farnesylacetone scaffold—specifically the degree of unsaturation and the presence or absence of a second carbonyl—dramatically redirect biological activity from one therapeutic target class (cholinesterases) to another (acyltransferases).

Neurodegenerative Disease Research Cholinesterase Inhibition Marine Natural Products

Chiral Synthesis Patent Landscape: (6R,10R) Stereoisomer Enables Defined Industrial Route from 6,10-Dimethylundec-5-en-2-one

U.S. Patent Application 20150329457 discloses a multistep synthetic process for manufacturing (6R,10R)-6,10,14-trimethylpentadecan-2-one—the fully saturated analog of 6,10,14-trimethyl-5-pentadecen-2-one—starting from 6,10-dimethylundec-5-en-2-one or 6,10-dimethylundeca-5,9-dien-2-one [1]. The process is explicitly described as advantageous because it efficiently forms the desired chiral product from a mixture of stereoisomers of the starting material. This patent-protected route provides a defined industrial pathway for accessing the (6R,10R) stereoisomer with controlled stereochemical fidelity. By contrast, alternative synthetic routes employing different starting materials—such as those based on β-farnesene or 3,7,11-trimethyl-dodec-1-en-3-ol—yield mixtures of stereoisomers requiring subsequent resolution steps that reduce overall process efficiency [2]. While 6,10,14-trimethyl-5-pentadecen-2-one retains the 5,6-double bond absent in the fully saturated (6R,10R) product, the patent landscape establishes a clear technological differentiation for the broader synthetic scaffold.

Chiral Synthesis Patent-Protected Process Stereoselective Manufacturing

Optimized Application Scenarios for 6,10,14-Trimethyl-5-pentadecen-2-one Based on Quantitative Differentiation Evidence


DGAT1 Inhibitor Discovery and Metabolic Disease Target Validation

Utilize 6,10,14-trimethyl-5-pentadecen-2-one as a selective tool compound for DGAT1 inhibition studies, leveraging its 125-fold selectivity over ACAT1 (DGAT1 IC₅₀ = 20 nM vs. ACAT1 IC₅₀ = 2,500 nM) to minimize confounding off-target acyltransferase effects. This application is particularly suited for triglyceride synthesis pathway analysis, obesity target validation, and metabolic disorder research where DGAT1-specific interrogation is required [1].

Industrial-Scale Vitamin E Acetate Synthesis and Process Optimization

Deploy 6,10,14-trimethyl-5-pentadecen-2-one as a validated intermediate in Vitamin E acetate (tocopheryl acetate) manufacturing. This compound integrates directly into established industrial synthetic routes, distinguishing it from research-grade farnesylacetone analogs that lack documented industrial process integration .

Pharmaceutical Impurity Profiling and Quality Control for Vitamin K1

Employ 6,10,14-trimethyl-5-pentadecen-2-one (cataloged as Vitamin K1 Impurity 93) as a reference standard for analytical method development, forced degradation studies, and regulatory compliance testing in Vitamin K1 (phylloquinone) manufacturing. This impurity-specific designation provides a documented quality control function not shared by saturated or polyunsaturated farnesylacetone derivatives .

Stereoselective Synthesis Route Development for Chiral Farnesylacetone Scaffolds

For researchers and process chemists requiring controlled stereochemical access to the farnesylacetone scaffold, the patent-protected route from 6,10-dimethylundec-5-en-2-one (disclosed in U.S. Patent Application 20150329457) offers an efficient, documented pathway to the (6R,10R) stereoisomer. This provides supply chain traceability advantages over alternative synthetic approaches lacking defined stereochemical control [2].

Quote Request

Request a Quote for 6,10,14-TRIMETHYL-5-PENTADECEN-2-ONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.